KRA-533

描述

KRA-533 是一种有效的 KRAS 蛋白激动剂,在调节细胞增殖、分化和存活的细胞信号通路中发挥着至关重要的作用。该化合物直接靶向 KRAS 蛋白内的 GTP/GDP 结合口袋,抑制 GTP 的裂解,导致组成型激活的 GTP 结合 KRAS 的积累。 这种激活会特异性地触发癌细胞的凋亡和自噬细胞死亡通路 .

准备方法

合成路线和反应条件

KRA-533 的合成涉及在受控条件下用适当的试剂与 4-(4-(2-溴乙酰胺)丁基)苯甲酸反应。 详细的合成路线和反应条件是专有的,在现有文献中没有公开披露 .

工业生产方法

现有资料中没有明确说明 this compound 的工业生产方法。 很可能生产过程涉及标准的有机合成技术,包括纯化和质量控制过程,以确保高纯度和一致性 .

化学反应分析

反应类型

KRA-533 经历了几种类型的化学反应,包括:

常用试剂和条件

在涉及 this compound 的反应中使用的常用试剂和条件包括:

形成的主要产物

涉及 this compound 的反应形成的主要产物是活性 GTP 结合 KRAS 蛋白,以及随后激活的凋亡和自噬途径 .

科学研究应用

Key Mechanisms:

- GTP Accumulation : By inhibiting GTP cleavage, KRA-533 increases the levels of active KRAS.

- Induction of Cell Death : this compound has been observed to induce both apoptotic and autophagic cell death in mutant KRAS-expressing cells .

Applications in Cancer Therapy

This compound has been primarily studied for its potential in treating non-small cell lung cancer (NSCLC) with KRAS mutations. The compound's ability to enhance KRAS activity has led to promising results in both in vitro and in vivo studies.

In Vitro Studies

In vitro experiments demonstrated that this compound effectively induced cell death in several human lung cancer cell lines with KRAS mutations, including A549, H157, Calu-1, and H292. The compound exhibited a concentration-dependent effect on cell viability and proliferation .

In Vivo Studies

Preclinical studies using xenograft models have shown that this compound can suppress tumor growth significantly. For instance, administration of this compound at a dose of 7.5 mg/kg/day over 28 days resulted in notable tumor regression in A549 xenografts without causing significant toxicity to normal tissues .

Comparative Efficacy with Other KRAS Targeting Agents

To understand the efficacy of this compound relative to other agents targeting KRAS mutations, a comparative analysis is presented below:

| Compound | Targeted Mutation | Mechanism | In Vitro Efficacy | In Vivo Efficacy | Clinical Trials Status |

|---|---|---|---|---|---|

| This compound | KRAS mutants | Agonist | Induces apoptosis | Significant tumor suppression in xenografts | Not yet in clinical trials |

| AMG510 | KRAS G12C | Inhibitor | Complete inhibition at low concentrations | Effective in advanced solid tumors | Phase III trials ongoing |

| D-1553 | KRAS G12C | Inhibitor | Anti-tumor activity across various cancers | Highly potent in xenograft models | Phase I/II study ongoing |

| JDQ443 | KRAS G12C | Covalent inhibitor | Reduced cell proliferation | Tumor growth inhibition observed | Multiple clinical studies ongoing |

This table illustrates that while this compound acts as an agonist enhancing KRAS activity, other compounds like AMG510 and D-1553 serve as inhibitors targeting specific mutations.

Case Study 1: Lung Cancer Treatment

A study focused on treating lung cancer cells with this compound showed a marked increase in apoptosis rates and reduced proliferation among mutant KRAS-expressing cells. The results indicated that this compound could be an effective therapeutic option for patients with specific genetic profiles .

Case Study 2: Insulin Resistance Model

Research involving HepG2 cells demonstrated that this compound maintained its ability to activate the RAS pathway even under conditions of insulin resistance. This suggests potential applications beyond oncology, possibly influencing metabolic pathways affected by RAS signaling .

作用机制

KRA-533 通过结合 KRAS 蛋白内的 GTP/GDP 结合口袋发挥作用,阻止 GTP 裂解为 GDP。 这会导致组成型激活的 GTP 结合 KRAS 的积累,随后激活癌细胞的凋亡和自噬细胞死亡途径 . 所涉及的分子靶点和途径包括 KRAS 蛋白和下游信号通路,如 MAPK/ERK 通路 .

相似化合物的比较

类似化合物

KRAS 激动剂-533: 另一种有效的 KRAS 激动剂,它结合 KRAS 的 GTP/GDP 结合口袋.

NSC 112533: 一种与 KRA-533 具有类似结合特性的化合物.

This compound 的独特性

This compound 的独特之处在于它能够特异性地靶向 KRAS 蛋白内的 GTP/GDP 结合口袋,导致组成型激活的 GTP 结合 KRAS 的积累。 这种特异性和效力使其成为研究 KRAS 信号通路和开发针对 KRAS 突变癌症的靶向疗法的宝贵工具 .

生物活性

KRA-533 is a small molecule identified as a KRAS agonist, specifically targeting mutant KRAS proteins prevalent in various cancers, particularly lung cancer. This compound has shown promising biological activity by enhancing KRAS signaling, which can lead to apoptosis and autophagic cell death in cancer cells. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by binding to the GTP/GDP-binding pocket of the KRAS protein. This binding inhibits the cleavage of GTP into GDP, resulting in an accumulation of active GTP-bound KRAS. The activation of KRAS leads to downstream signaling pathways that promote cell death mechanisms in cancer cells.

Key Findings:

- Increased KRAS Activity : this compound treatment resulted in enhanced KRAS activity in lung cancer cell lines, particularly those harboring mutations in the KRAS gene. Cell lines such as A549 and H157 exhibited significant sensitivity to this compound compared to non-mutant lines .

- Induction of Cell Death : The compound not only induced apoptosis but also triggered autophagic cell death pathways. This dual mechanism is significant for therapeutic strategies aimed at mutant KRAS-driven cancers .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in promoting cell death among various lung cancer cell lines.

Experimental Data:

| Cell Line | KRAS Mutation | IC50 (μM) | Cell Death Mechanism |

|---|---|---|---|

| A549 | G12S | 10 | Apoptosis & Autophagy |

| H157 | G12C | 5 | Apoptosis & Autophagy |

| Calu-1 | G12V | 8 | Apoptosis & Autophagy |

Table 1: Efficacy of this compound across different lung cancer cell lines

In Vivo Studies

Animal model studies have further validated the therapeutic potential of this compound. In xenograft models with KRAS-mutant lung cancer, treatment with this compound led to significant tumor suppression without notable toxicity to normal tissues.

Case Study:

In a study involving mice implanted with KRAS-mutant lung cancer cells, administration of this compound resulted in:

- Tumor Growth Suppression : A marked reduction in tumor volume was observed after 28 days of treatment.

- Histological Analysis : Examination of tumor tissues revealed increased apoptosis and autophagy markers post-treatment .

Clinical Implications

The findings surrounding this compound suggest its potential as a novel therapeutic agent for treating cancers driven by mutant KRAS. By shifting the signaling dynamics from pro-survival to pro-death pathways, this compound represents a promising strategy for overcoming resistance mechanisms commonly associated with traditional therapies targeting KRAS.

属性

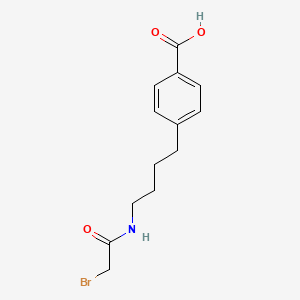

IUPAC Name |

4-[4-[(2-bromoacetyl)amino]butyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c14-9-12(16)15-8-2-1-3-10-4-6-11(7-5-10)13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQJLTLURXNPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296901 | |

| Record name | 4-{4-[(bromoacetyl)amino]butyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10161-87-2 | |

| Record name | NSC112533 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{4-[(bromoacetyl)amino]butyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。